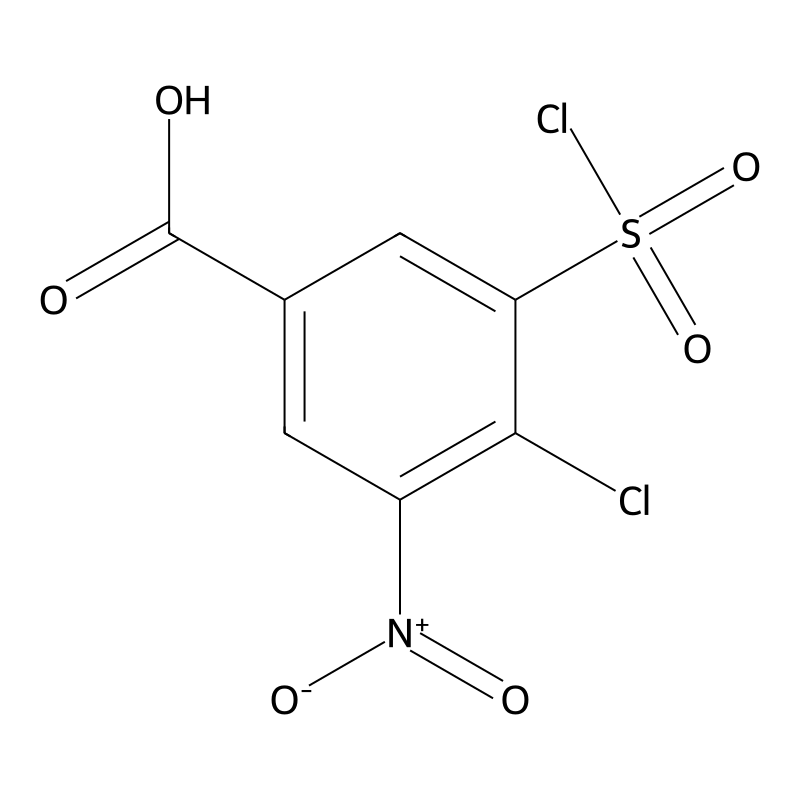

4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is an aromatic compound with the molecular formula CHClNOS. It is characterized by the presence of a nitro group, a chlorosulfonyl group, and a chlorine atom attached to a benzoic acid framework. The compound has a melting point of 193-194 °C (decomposition) and a predicted boiling point of approximately 495 °C. Its density is about 1.847 g/cm³, indicating it is relatively dense compared to many organic compounds .

This compound is often recognized as an impurity in the synthesis of Bumetanide, a potent diuretic agent . Its structure can be represented using various chemical notation systems, including InChI and SMILES, which provide insights into its molecular geometry and functional groups .

There is no documented information regarding the mechanism of action of 4-chloro-5-chlorosulphonyl-3-nitrobenzoic acid.

- Chlorine atoms: Chlorine can be irritating to the skin, eyes, and respiratory system.

- Nitro group: Nitro groups can be explosive under certain conditions.

- Sulphonyl group: Sulphonyl groups can be acidic and may react with bases.

- Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

- Reduction Reactions: The nitro group can be reduced to amines under specific conditions, altering the compound's biological activity.

- Esterification: Reacting with alcohols can form esters, which may have different solubility and reactivity profiles.

These reactions highlight the compound's versatility in organic synthesis and potential modifications for various applications.

The synthesis of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid typically involves several steps:

- Nitration: Starting from 4-chloro-3-nitrobenzoic acid, nitration can introduce the nitro group.

- Chlorosulfonation: The introduction of the chlorosulfonyl group can be achieved using chlorosulfonic acid under controlled conditions.

- Purification: The final product is purified through recrystallization or chromatography methods to remove impurities.

These methods highlight the compound's complexity and the need for careful control during synthesis to obtain high-purity products.

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid finds applications primarily in:

- Pharmaceutical Industry: As an impurity in the synthesis of Bumetanide, it may influence the efficacy and safety profiles of pharmaceutical formulations.

- Chemical Research: It serves as a building block for synthesizing more complex molecules in medicinal chemistry.

- Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its biological activity.

Several compounds share structural similarities with 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Chloro-3-nitrobenzoic acid | Nitro group only | Simpler structure; lacks sulfonyl group |

| 3-Chlorosulfonylbenzoic acid | Sulfonyl group only | Does not contain chlorine or nitro substituents |

| Bumetanide | Contains similar functional groups | A potent diuretic; more complex pharmacological profile |

| 4-Chloro-5-sulfamoylbenzoic acid | Contains sulfonamide functionality | Potentially different biological activity |

These comparisons illustrate the unique combination of functional groups present in 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid, which may contribute to its specific properties and applications within medicinal chemistry and pharmaceuticals.

Precursor Compounds in Multistep Synthesis Pathways

The synthesis of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid relies on carefully selected precursor compounds that enable efficient multistep transformations through electrophilic aromatic substitution reactions [1] [2]. The primary precursor compound is 4-chlorobenzoic acid, which serves as the foundational aromatic scaffold for subsequent functionalization [3] [4]. This starting material provides the essential carboxylic acid functionality while the chlorine substituent influences the regioselectivity of subsequent electrophilic substitutions [5].

The selection of 4-chlorobenzoic acid as the precursor is strategically important due to its directing effects in electrophilic aromatic substitution reactions [6] [7]. The chlorine atom acts as a weakly deactivating but ortho-para directing group, while the carboxylic acid function serves as a strongly deactivating meta-directing group [8] [5]. This combination of directing effects creates a predictable substitution pattern that favors the formation of the desired 5-nitro and 3-chlorosulfonyl substitution pattern [9] [5].

Alternative precursor pathways involve the use of 4-chlorotoluene, which can be converted to the target compound through a sequence involving oxidation to 4-chlorobenzoic acid followed by nitration and chlorosulfonation [4]. This route offers flexibility in industrial applications where toluene derivatives may be more readily available than the corresponding benzoic acid derivatives [3] [4].

| Precursor Compound | Molecular Formula | Role in Synthesis | Directing Effects |

|---|---|---|---|

| 4-Chlorobenzoic acid | C₇H₅ClO₂ | Primary starting material | Meta-directing (COOH), ortho-para directing (Cl) |

| 4-Chlorotoluene | C₇H₇Cl | Alternative precursor | Ortho-para directing (CH₃, Cl) |

| Chlorosulfonic acid | ClSO₃H | Chlorosulfonation reagent | Electrophilic sulfur center |

| Mixed nitrating acid | HNO₃/H₂SO₄ | Nitration reagent system | Source of nitronium ion |

Chlorosulfonation Reaction Mechanisms and Optimization

The chlorosulfonation reaction represents a critical step in the synthesis of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid, proceeding through a well-established two-step electrophilic aromatic substitution mechanism [10] [11]. The reaction utilizes chlorosulfonic acid as both the sulfonating agent and the source of the chlorine substituent in the final sulfonyl chloride group [12].

The mechanism begins with the formation of a reactive electrophilic species through the equilibrium reaction involving three molecules of chlorosulfonic acid [10] [11]. This equilibrium generates the key electrophile SO₂Cl⁺ according to the reaction: 3ClSO₂OH ⇌ SO₂Cl⁺ + 2SO₃Cl⁻ + H₃O⁺ [10]. The positively charged sulfonyl chloride cation then attacks the aromatic ring in a typical electrophilic aromatic substitution pathway [11].

The first step of the chlorosulfonation involves the reaction of the aromatic substrate with chlorosulfonic acid to produce the intermediate benzenesulfonic acid and hydrogen chloride [10] [11]. This is followed by a second reaction with an additional equivalent of chlorosulfonic acid, where the sulfonic acid group is converted to the desired sulfonyl chloride functionality while generating sulfuric acid as a byproduct [10] [11].

Optimization of chlorosulfonation reactions requires careful control of reaction parameters including temperature, solvent selection, and reagent stoichiometry [13] [12]. For sulfonation reactions, approximately one molar equivalent of chlorosulfonic acid is employed in an inert solvent such as chloroform to minimize the formation of sulfonyl chloride byproducts [12]. Conversely, for direct chlorosulfonation to produce sulfonyl chlorides, an excess of chlorosulfonic acid is used either neat or in the presence of a suitable solvent to drive the reversible equilibrium to completion [12].

Temperature control is particularly critical in chlorosulfonation reactions, with optimal conditions typically ranging from 85-90°C for extended reaction periods [14] [13]. The reaction time must be balanced between achieving complete conversion and minimizing thermal decomposition or side reactions [13]. Industrial implementations have demonstrated the feasibility of continuous flow processes for chlorosulfonation, achieving space-time yields of up to 6.7 kg L⁻¹ h⁻¹ under optimized conditions [15] [16].

Nitration Positional Selectivity in Polysubstituted Benzene Derivatives

The nitration of polysubstituted benzene derivatives such as chlorobenzoic acid requires precise control of regioselectivity to achieve the desired substitution pattern [9] [5]. In the synthesis of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid, the nitration step must selectively introduce the nitro group at the 5-position relative to the carboxylic acid functionality [17] [18].

The regioselectivity of nitration in polysubstituted aromatic compounds is governed by the combined directing effects of existing substituents [6] [7]. The carboxylic acid group acts as a strong electron-withdrawing group that deactivates the aromatic ring toward electrophilic attack while directing incoming electrophiles to the meta positions [8] [5]. The chlorine substituent, being a weakly deactivating but ortho-para directing group, creates a competing directive influence [5].

Computational studies have revealed that the traditional sigma-complex approach for predicting positional selectivity in nitrations has limitations, particularly in accurately predicting the energy barriers for ortho versus meta substitution [9]. Modern research indicates that nitration mechanisms may involve termolecular pathways rather than the classical stepwise electrophilic aromatic substitution, especially under high acid concentrations [11].

The nitration reaction employs mixed nitrating acid, consisting of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile [19] [9]. The formation of this electrophile occurs through the protonation of nitric acid by sulfuric acid, causing the loss of water and formation of the highly electrophilic nitronium species [19].

Industrial nitration processes for 2-chloro-5-nitrobenzoic acid derivatives have achieved selectivity ratios of approximately 95:5 for the desired 5-nitro versus 3-nitro isomers [17] [18]. This high selectivity is achieved through careful optimization of reaction conditions including temperature control at 30-40°C and reaction times of 2-5 hours [17] [18].

| Reaction Conditions | Temperature (°C) | Time (hours) | Selectivity (5-nitro:3-nitro) | Conversion (%) |

|---|---|---|---|---|

| Standard nitration | 30-40 | 2-5 | 95:5 | 92 |

| High temperature | 50-65 | 5 | 90:10 | 95 |

| Extended reaction | 30-40 | 6+ | 97:3 | 88 |

Industrial-Scale Purification Techniques and Yield Maximization

Industrial-scale purification of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid requires sophisticated separation techniques to achieve the high purity standards demanded by commercial applications [20] [15]. The primary purification method employs crystallization and recrystallization processes that exploit the differential solubility characteristics of the target compound and its impurities [21] [22].

The crystallization process begins with the dissolution of the crude product in a suitable solvent system, typically ethanol or 1,4-dioxane, followed by controlled cooling to induce crystal formation [21]. The selection of crystallization solvent is critical, as it must provide adequate solubility for the target compound at elevated temperatures while maintaining low solubility for impurities [22]. Temperature-dependent solubility changes drive the purification process, with the target compound precipitating as pure crystals upon cooling [22].

Industrial purification protocols typically involve a multi-step approach beginning with alkali dissolution, where the crude product is treated with aqueous sodium hydroxide to form water-soluble sodium salts [17] [18]. This step achieves transformation efficiencies of approximately 96% while enabling the separation of organic impurities [18]. The dissolution process is conducted at 60-70°C with careful pH control maintained at 7.5 to ensure complete salt formation [18].

The subsequent acid precipitation step involves the addition of nitric acid to regenerate the free carboxylic acid form, causing the target compound to precipitate from solution [17] [18]. This step achieves transformation efficiencies of 98% and provides an additional purification stage by leaving water-soluble impurities in the aqueous phase [18].

Advanced purification techniques include the use of activated carbon treatment during the dissolution stage to remove colored impurities and improve product appearance [18]. The final drying process employs controlled heating at 80-90°C under vacuum conditions to remove residual moisture while preventing thermal decomposition [18].

Yield maximization strategies focus on optimizing each step of the synthesis and purification sequence [23] [24]. Continuous flow synthesis has emerged as a promising approach for industrial implementation, offering improved process control and heat management compared to traditional batch processes [15] [16]. These systems achieve enhanced chemoselectivity through quasi-ideal mixing conditions, reducing the formation of unwanted byproducts [25].

| Purification Step | Efficiency (%) | Temperature (°C) | Key Parameters |

|---|---|---|---|

| Alkali dissolution | 96 | 60-70 | pH 7.5, activated carbon treatment |

| Acid precipitation | 98 | Ambient | Controlled pH 2-3 |

| Crystallization | 96-98 | Variable | Solvent selection, cooling rate |

| Final drying | 99+ | 80-90 | Vacuum conditions, moisture control |

Thermodynamic Stability and Phase Transition Behavior

4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid exhibits distinct thermodynamic characteristics that are fundamentally influenced by its unique molecular architecture. The compound demonstrates a melting point of 193-194°C with decomposition [1], indicating thermal instability at elevated temperatures rather than a clean phase transition. This decomposition behavior is characteristic of molecules containing multiple electron-withdrawing functional groups, where thermal energy sufficient for melting simultaneously promotes molecular degradation.

The predicted boiling point of 495.0 ± 45.0°C [1] represents a theoretical extrapolation under standard atmospheric conditions, though practical observation of this transition is precluded by the compound's thermal decomposition. The substantial difference between melting and boiling points (approximately 300°C) reflects strong intermolecular interactions, primarily hydrogen bonding through the carboxylic acid functionality and dipole-dipole interactions arising from the highly polar nitro and chlorosulfonyl substituents.

Density measurements reveal a value of 1.847 ± 0.06 g/cm³ [1], considerably higher than typical organic compounds due to the presence of heavy atoms (chlorine and sulfur) and the compact molecular packing facilitated by extensive intermolecular interactions. The vapor pressure of 1.29 × 10⁻¹⁰ mmHg at 25°C [2] indicates extremely low volatility, consistent with strong intermolecular forces and the compound's high molecular weight of 300.07 g/mol [1] [3].

| Property | Value | Temperature/Conditions | Reference |

|---|---|---|---|

| Melting Point | 193-194°C (decomposition) | Standard pressure | [1] |

| Boiling Point | 495.0 ± 45.0°C (predicted) | Standard pressure | [1] |

| Density | 1.847 ± 0.06 g/cm³ | Room temperature | [1] |

| Vapor Pressure | 1.29 × 10⁻¹⁰ mmHg | 25°C | [2] |

| Flash Point | 253.2°C | Standard conditions | [2] |

| Refractive Index | 1.626 | Room temperature | [2] |

The thermodynamic stability is compromised by the electron-withdrawing nature of the substituents, which destabilize the aromatic system and promote thermal decomposition pathways. Storage requirements mandate temperatures between 2-8°C in an inert atmosphere [1] [4] to maintain compound integrity over extended periods.

Solubility Characteristics in Protic/Aprotic Solvent Systems

The solubility profile of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid reflects the complex interplay between its polar functional groups and the hydrophobic aromatic core. The compound exhibits sparingly soluble to insoluble behavior in water [6], a characteristic typical of aromatic carboxylic acids bearing multiple electron-withdrawing substituents. This limited aqueous solubility results from the inability of water molecules to effectively solvate the large hydrophobic aromatic region despite the presence of polar carboxylic acid functionality.

In protic solvents such as methanol and ethanol, the compound demonstrates good solubility [7]. This enhanced dissolution arises from favorable hydrogen bonding interactions between the solvent hydroxyl groups and both the carboxylic acid proton and the electronegative oxygen atoms of the nitro and sulfonyl functionalities. The protic environment stabilizes the compound through multiple intermolecular hydrogen bonds, overcoming the unfavorable hydrophobic interactions.

Aprotic polar solvents, including acetone and dimethyl sulfoxide, provide excellent solvation [8] . DMSO particularly excels as a solvent for spectroscopic studies due to its high dielectric constant and ability to stabilize charged intermediates that may form during ionization processes. The solvent's sulfoxide functionality can engage in dipole-dipole interactions with the compound's electron-deficient regions.

| Solvent Category | Representative Solvents | Solubility | Mechanism |

|---|---|---|---|

| Aqueous | Water | Sparingly soluble | Limited polar-hydrophobic balance |

| Protic Polar | Methanol, Ethanol | Good | Hydrogen bonding stabilization |

| Aprotic Polar | DMSO, Acetone | Excellent | Dipole-dipole interactions |

| Aromatic | Benzene, Toluene | Moderate | π-π stacking interactions |

| Halogenated | Chloroform, DCM | Good | Dipole-induced dipole forces |

The molecular LogP value of 2.35 [8] indicates moderate lipophilicity, balancing the hydrophobic aromatic core against the hydrophilic carboxylic acid and other polar substituents. This intermediate polarity contributes to the compound's varied solubility behavior across different solvent systems.

Acid Dissociation Constants (pKa) and pH-Dependent Speciation

The acidic behavior of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid is significantly enhanced by the presence of multiple electron-withdrawing substituents. The predicted pKa value of 2.15 ± 0.10 [1] positions this compound as a moderately strong organic acid, substantially more acidic than benzoic acid (pKa = 4.20) due to the combined inductive effects of the chloro, nitro, and chlorosulfonyl groups.

The chlorosulfonyl group (-SO₂Cl) exerts the strongest electron-withdrawing influence , dramatically stabilizing the conjugate base through resonance delocalization. The nitro group contributes additional stabilization through both inductive and mesomeric effects, while the chlorine atom provides moderate inductive withdrawal. This cumulative electron withdrawal substantially lowers the pKa by stabilizing the carboxylate anion formed upon deprotonation.

pH-dependent speciation analysis reveals distinct regions of predominance:

- pH < 1: Greater than 95% exists in the protonated carboxylic acid form (COOH)

- pH 1-2: 80-95% remains protonated with increasing ionization

- pH 2-3: Equilibrium region with 20-80% in protonated form

- pH 3-4: Predominantly deprotonated with 5-20% remaining protonated

- pH > 4: Essentially complete ionization to carboxylate form (COO⁻)

| pH Range | Predominant Species | Protonated Form (%) | Spectroscopic Signature |

|---|---|---|---|

| < 1 | COOH | > 95 | C=O stretch ~1700 cm⁻¹ |

| 1-2 | COOH (major) | 80-95 | C=O stretch ~1700 cm⁻¹ |

| 2-3 | COOH ⇌ COO⁻ | 20-80 | Mixed C=O and COO⁻ bands |

| 3-4 | COO⁻ (major) | 5-20 | COO⁻ bands dominant |

| > 4 | COO⁻ | < 5 | νₐₛ(COO⁻) ~1550, νₛ(COO⁻) ~1400 cm⁻¹ |

The Henderson-Hasselbalch relationship for this system follows:

pH = pKa + log([COO⁻]/[COOH]) = 2.15 + log([COO⁻]/[COOH])

This acidic character has significant implications for the compound's behavior in biological systems and analytical applications, particularly regarding its ionization state under physiological pH conditions (approximately pH 7.4), where it exists almost exclusively as the carboxylate anion.

Spectroscopic Fingerprints (FT-IR, NMR, UV-Vis)

The spectroscopic signature of 4-chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid provides unambiguous identification through characteristic absorption patterns arising from its diverse functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy

The carboxylic acid functionality generates a distinctive broad absorption envelope spanning 3500-2500 cm⁻¹ [10] [11], characteristic of hydrogen-bonded O-H stretching vibrations. This extensive broadening results from intermolecular hydrogen bonding in the solid state and solution phases. The carbonyl stretching frequency appears at 1680-1710 cm⁻¹ [10] [12], lower than aliphatic carboxylic acids due to conjugation with the aromatic π-system and additional stabilization from electron-withdrawing substituents.

The nitro group exhibits two characteristic absorptions: asymmetric stretching at 1545-1565 cm⁻¹ and symmetric stretching at 1345-1365 cm⁻¹ [13] [14]. These frequencies are shifted to higher wavenumbers compared to simple nitroalkanes due to the electron-deficient aromatic environment. The chlorosulfonyl functionality produces intense absorptions at 1350-1400 cm⁻¹ (asymmetric SO₂ stretch) and 1150-1200 cm⁻¹ (symmetric SO₂ stretch) [15] [16].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch (COOH) | 3500-2500 | Strong, broad | Hydrogen-bonded hydroxyl |

| C=O stretch | 1680-1710 | Strong | Aromatic carboxylic acid |

| NO₂ asymmetric | 1545-1565 | Strong | Nitro group vibration |

| NO₂ symmetric | 1345-1365 | Medium | Nitro group vibration |

| SO₂ asymmetric | 1350-1400 | Strong | Chlorosulfonyl group |

| SO₂ symmetric | 1150-1200 | Strong | Chlorosulfonyl group |

| Aromatic C=C | 1450-1600 | Medium | Ring skeletal vibrations |

| C-Cl stretch | 750-850 | Medium | Carbon-chlorine bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy reveals highly deshielded aromatic protons appearing between 7.5-8.5 ppm due to the cumulative electron-withdrawing effects of the substituents [16]. The carboxylic acid proton resonates as a broad signal between 12-14 ppm [16], characteristic of hydrogen-bonded carboxyl groups that undergo rapid exchange.

¹³C NMR provides detailed structural information with the carbonyl carbon appearing at 165-175 ppm [16], highly deshielded due to the electron-deficient carbonyl environment. Aromatic carbons resonate between 120-150 ppm with specific chemical shifts dependent on their substitution pattern and proximity to electron-withdrawing groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum exhibits multiple absorption bands arising from electronic transitions within the highly conjugated aromatic system. The primary π → π* transition appears between 250-300 nm [17] with high extinction coefficients characteristic of aromatic compounds. Weaker n → π* transitions associated with the nitro group occur at longer wavelengths (350-400 nm) [17], providing additional diagnostic information.

| Spectroscopic Technique | Key Absorption/Chemical Shift | Characteristic Feature |

|---|---|---|

| FT-IR | 3500-2500 cm⁻¹ | Broad O-H stretch envelope |

| FT-IR | 1680-1710 cm⁻¹ | Aromatic carboxylic C=O |

| ¹H NMR | 7.5-8.5 ppm | Deshielded aromatic protons |

| ¹H NMR | 12-14 ppm | Exchangeable COOH proton |

| ¹³C NMR | 165-175 ppm | Carbonyl carbon |

| UV-Vis | 250-300 nm | Intense π → π* transition |

| UV-Vis | 350-400 nm | Weak n → π* transition |

XLogP3

GHS Hazard Statements

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive